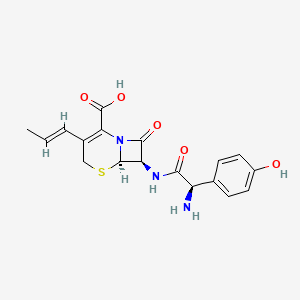
4-(Methoxy(methyl)amino)-4-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Methoxy(methyl)amino)-4-oxobutanoic acid, also known as MMBOA, is a compound that has gained attention in the scientific community due to its potential applications in various fields, including medicine and agriculture. MMBOA is a derivative of the amino acid tryptophan and is synthesized through a complex process.
Wirkmechanismus
The exact mechanism of action of 4-(Methoxy(methyl)amino)-4-oxobutanoic acid is not fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in various metabolic pathways. For example, 4-(Methoxy(methyl)amino)-4-oxobutanoic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. 4-(Methoxy(methyl)amino)-4-oxobutanoic acid has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in gene expression.
Biochemical and Physiological Effects
4-(Methoxy(methyl)amino)-4-oxobutanoic acid has been shown to have various biochemical and physiological effects. In vitro studies have shown that 4-(Methoxy(methyl)amino)-4-oxobutanoic acid can inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that 4-(Methoxy(methyl)amino)-4-oxobutanoic acid can reduce tumor growth and inflammation in animal models. 4-(Methoxy(methyl)amino)-4-oxobutanoic acid has also been shown to have antifungal and antibacterial properties, making it a potential alternative to traditional pesticides.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-(Methoxy(methyl)amino)-4-oxobutanoic acid in lab experiments is its potential to inhibit the activity of specific enzymes involved in various metabolic pathways. This can provide insight into the mechanisms behind various diseases and conditions. However, one limitation of using 4-(Methoxy(methyl)amino)-4-oxobutanoic acid is its complex synthesis method, which can make it difficult to obtain in large quantities.
Zukünftige Richtungen
There are several potential future directions for 4-(Methoxy(methyl)amino)-4-oxobutanoic acid research. One direction is to further study its potential applications in medicine, particularly in the treatment of neurodegenerative diseases. Another direction is to study its potential as an alternative to traditional pesticides in agriculture. Additionally, further research is needed to fully understand the mechanism of action of 4-(Methoxy(methyl)amino)-4-oxobutanoic acid and its potential side effects.
Synthesemethoden
4-(Methoxy(methyl)amino)-4-oxobutanoic acid is synthesized through the condensation of indole-3-pyruvic acid and S-methylmethionine. The process involves several steps, including the conversion of indole-3-pyruvic acid to indole-3-acetaldehyde, which is then converted to indole-3-acetonitrile. The nitrile group is then reduced to an amine group, and the resulting compound is methylated to produce S-methylmethionine. The final step involves the condensation of S-methylmethionine and indole-3-acetonitrile to produce 4-(Methoxy(methyl)amino)-4-oxobutanoic acid.
Wissenschaftliche Forschungsanwendungen
4-(Methoxy(methyl)amino)-4-oxobutanoic acid has been studied for its potential applications in medicine and agriculture. In medicine, 4-(Methoxy(methyl)amino)-4-oxobutanoic acid has been shown to have anti-inflammatory and anti-tumor properties. It has also been studied for its potential to treat neurodegenerative diseases, such as Alzheimer's and Parkinson's. In agriculture, 4-(Methoxy(methyl)amino)-4-oxobutanoic acid has been shown to have antifungal and antibacterial properties, making it a potential alternative to traditional pesticides.
Eigenschaften
IUPAC Name |
4-[methoxy(methyl)amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4/c1-7(11-2)5(8)3-4-6(9)10/h3-4H2,1-2H3,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTSSMLPKCUSFMA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CCC(=O)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Methoxy(methyl)amino)-4-oxobutanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Chlorobis((1R,2S,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)borane](/img/structure/B1142125.png)




![[(2R,3S,4R,5R)-3,4,6-Triacetyloxy-5-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate](/img/structure/B1142132.png)
![Cytidine, N-acetyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-](/img/structure/B1142138.png)